LogP Lipophilicity Window vs. Cycloheptyl and Methyl Analogs
The target compound exhibits a computed LogP of 3.28 (Chemscene) / 2.9 (PubChem XLogP3-AA), placing it in a specific lipophilicity window between the more polar cycloheptyl analog (LogP 3.10, Fluorochem) and the more lipophilic 4-methyl-substituted analog (LogP 3.53, Leyan) . The 2-bromocyclohexyl regioisomer with a methylene spacer shows LogP 2.81 (Fluorochem) / 3.14 (Leyan), further illustrating the sensitivity of LogP to connectivity . A LogP difference of ≥0.2–0.4 between analogs translates to measurably different reverse-phase HPLC retention times and differential partitioning in liquid–liquid extraction workflows, directly impacting purification efficiency in multi-step syntheses.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 (Chemscene); 2.9 (PubChem XLogP3-AA) |
| Comparator Or Baseline | Cycloheptyl analog (CAS 1250628-18-2): LogP = 3.10 (Fluorochem); 4-Methyl analog (CAS 1247894-65-0): LogP = 3.53 (Leyan); 2-Br regioisomer (CAS 1248449-47-9): LogP = 2.81 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.18 (target vs cycloheptyl); ΔLogP = −0.25 (target vs 4-methyl); ΔLogP = +0.47 (target vs 2-Br regioisomer, Fluorochem value) |
| Conditions | Computed LogP values from vendor datasets; XLogP3-AA algorithm (PubChem); experimental confirmation pending |
Why This Matters
A LogP difference of >0.2 units alters chromatographic retention and solvent partitioning behavior enough to affect purification yields and reproducibility, making direct analog substitution inadvisable without re-optimization of purification protocols.
